Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester
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Overview
Description
Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a brominated benzene ring, a cyclopropyl group, and a cyano group attached to a phenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, including the bromination of benzeneacetic acid, the introduction of a cyclopropyl group, and the esterification with cyano(3-phenoxyphenyl)methyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis efficiently. The use of advanced technologies, such as continuous flow reactors and high-throughput screening, can optimize the reaction conditions and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-bromo-alpha-(1-cyclopropyl)-, cyano(3-phenoxyphenyl)methyl ester shares similarities with other brominated benzeneacetic acid derivatives and cyano-substituted esters.
- Compounds such as 4-bromo-alpha-(1-cyclopropyl)-benzeneacetic acid and cyano(3-phenoxyphenyl)methyl acetate are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65363-04-4 |
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Molecular Formula |
C25H20BrNO3 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-bromophenyl)-2-cyclopropylacetate |
InChI |
InChI=1S/C25H20BrNO3/c26-20-13-11-18(12-14-20)24(17-9-10-17)25(28)30-23(16-27)19-5-4-8-22(15-19)29-21-6-2-1-3-7-21/h1-8,11-15,17,23-24H,9-10H2 |
InChI Key |
QTNOMFMTNYPFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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